molecular formula C11H16FNO4S B2669767 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide CAS No. 723745-74-2

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2669767
CAS No.: 723745-74-2
M. Wt: 277.31
InChI Key: RGMHQCDKMJHRDM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by three key substituents:

  • 3-Ethoxy group: Enhances lipophilicity and may influence metabolic stability.
  • N-(2-methoxyethyl) side chain: Provides hydrogen-bonding capacity and modulates solubility.

Molecular Formula: C${11}$H${15}$FNO$_4$S (inferred from structural analogs in , and 16). Molecular Weight: ~297.3 g/mol (estimated based on similar compounds).

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO4S/c1-3-17-11-8-9(4-5-10(11)12)18(14,15)13-6-7-16-2/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMHQCDKMJHRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that sulfonamide derivatives, including 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide, exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. For instance, studies have utilized MTT assays to assess cell viability in cancerous and non-cancerous cell lines, revealing significant differences in cytotoxicity profiles depending on the concentration of the compound used .

Mechanism of Action
The mechanism through which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Sulfonamides are known to interact with carbonic anhydrases, which play a role in regulating pH and bicarbonate levels in tissues. This interaction can lead to altered tumor microenvironments, potentially inhibiting tumor growth .

Antimicrobial Properties

Broad-Spectrum Activity
The compound has shown broad-spectrum antimicrobial activity against various pathogens. Research indicates that derivatives of benzenesulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways, a critical process for bacterial survival and proliferation. This property positions this compound as a candidate for developing new antibiotics .

Case Studies
In laboratory settings, the compound has been tested against both Gram-positive and Gram-negative bacteria, yielding promising results that warrant further investigation into its efficacy and safety profile as an antimicrobial agent.

Neurological Applications

Potential in Treating Neurological Disorders
Emerging studies suggest that compounds similar to this compound may have applications in treating neurological disorders such as epilepsy and neurodegenerative diseases. The modulation of carbonic anhydrase activity is particularly relevant here, as it can influence neuronal excitability and neurotransmitter release .

Research Findings
Investigations into the compound's effects on neuronal cell lines have shown alterations in cell signaling pathways that are critical for neuroprotection and synaptic function. These findings highlight the need for further studies to explore its full therapeutic potential in neurology.

Formulation Development

Pharmaceutical Formulation
The physicochemical properties of this compound make it suitable for various pharmaceutical formulations. Its solubility profile can be optimized for different delivery methods, including oral and injectable forms. Research into formulation strategies aims to enhance bioavailability and therapeutic efficacy while minimizing side effects .

Case Studies on Formulation
Studies have explored different excipients and delivery systems to improve the stability and release characteristics of the compound. These formulations are crucial for ensuring effective dosing regimens in clinical settings.

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; potential mechanism via enzyme inhibition
Antimicrobial PropertiesBroad-spectrum activity against bacteria; interference with folate synthesis
Neurological ApplicationsPotential benefits in treating epilepsy; modulation of neuronal excitability
Pharmaceutical FormulationOptimization of solubility and bioavailability; formulation strategies under investigation

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide with structurally related benzenesulfonamides:

Compound Name Substituents Molecular Weight Key Biological Activities/Properties Source
Target Compound 3-ethoxy, 4-fluoro, N-(2-methoxyethyl) ~297.3 Inferred: Potential HDAC or CA inhibition -
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide 3-amino, 4-hydroxy, N-(2-methoxyethyl) 282.75 Increased solubility due to -NH$_2$ and -OH groups
3-Chloro-4-methoxy-N-(thienylmethyl)benzenesulfonamide 3-chloro, 4-methoxy, N-(thienylmethyl) 330.84 Enhanced electron-withdrawing effects (Cl > F)
4-[3-Chloro-2-(nitrobenzylidene)-4-oxoazetidin-1-yl]amino-N-(substituted)benzenesulfonamide Nitro group at benzenesulfonamide ~450–500 Improved HIV IN inhibition (K$_i$: 53.5–923 nM)
3-Ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide 3-ethoxy, 4-fluoro, N-(indazol-6-yl) 335.35 Anticancer activity (IC$_{50}$: 35–90 µg/mL)

Key Observations:

Electron-Withdrawing Groups : The 4-fluoro group in the target compound is less electron-withdrawing than nitro or chloro substituents (e.g., in ), which may reduce acidity of the sulfonamide NH but improve metabolic stability.

Biological Activity : Analogs with nitro or chloro groups (e.g., ) show stronger enzyme inhibition, suggesting the target compound’s fluoro-ethoxy combination may prioritize selectivity over potency.

Comparison of Electronic and Steric Effects

  • Fluoro vs. Chloro : The 4-fluoro group in the target compound offers moderate electron withdrawal compared to 4-chloro derivatives, which may reduce off-target interactions while maintaining sufficient acidity for metal chelation (critical for enzyme inhibition) .
  • Ethoxy vs.
  • Methoxyethyl Side Chain : Compared to pyridinyl or heteroaryl N-substituents (e.g., ), this group may reduce π-π stacking but improve solubility in aqueous environments.

Biological Activity

3-Ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an ethoxy group, a fluoro substituent on the benzene ring, and a methoxyethyl side chain. This configuration contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the ethoxy and fluoro groups may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as an antibacterial agent .
  • Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have shown promising results. For instance, it may act as an inhibitor of certain kinases involved in cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Ethoxy-4-fluorobenzenesulfonamideEthoxy and fluoro groupsModerate antimicrobial activity
4-Fluoro-N-(2-methoxyethyl)benzenesulfonamideFluoro group onlyLimited anti-inflammatory effects
3-Ethoxy-N-(2-methoxyethyl)benzenesulfonamideEthoxy group onlyLesser enzyme inhibition

The combination of both ethoxy and fluoro substituents in this compound enhances its stability and specificity compared to other related compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of various sulfonamides against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Effects : In vitro experiments assessed the compound's ability to reduce pro-inflammatory cytokine production in immune cells. The findings revealed a dose-dependent decrease in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

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